Methyl formate
Overview
Description
Methyl formate, also known as HCOOCH3, is a significant chemical intermediate in C1 chemistry, utilized across various industrial applications. Its synthesis primarily involves esterification of methanol and formic acid, liquid-phase methanol carbonylation, oxidative dehydrogenation of methanol, one-step syngas synthesis, and carbon dioxide hydrogenation combined with methanol (Rong et al., 2018). Among these, liquid-phase methanol carbonylation is a key commercial process, with new methods being explored for more efficient production, such as converting coal to methyl formate using heterogeneous nanocatalysts in vapor-phase methanol carbonylation (Rong et al., 2018).
Synthesis Analysis
Methyl formate can be synthesized via multiple pathways, including the reaction between methanol and carbon monoxide, highlighting its role as a versatile molecule in C1 chemistry. These synthesis routes allow for its use in separating, storing, and transporting synthesis gas, thus serving as a foundation for the production of larger volume chemicals like methanol, acetic acid, and ethylene glycol (Lee et al., 1990).
Molecular Structure Analysis
The molecular structure of methyl formate has been extensively studied, revealing that the molecule consists of a planar carbon-oxygen skeleton with the methyl group being cis to the carboxyl oxygen. Key structural parameters have been obtained through microwave spectroscopy, providing insights into its chemical behavior and reactivity (Curl, 1959).
Chemical Reactions and Properties
Methyl formate participates in a variety of chemical reactions, serving as an alternative strategy for producing basic chemicals via homogeneously catalyzed reactions such as hydrogenation, carbonylation, and alkylation. These reactions underscore the utility of methyl formate in the synthesis of valuable chemicals (Jenner, 1995).
Physical Properties Analysis
The physical properties of methyl formate, including its phase behavior at different temperatures and pressures, play a crucial role in its application and handling in industrial processes. Research has focused on understanding these properties to optimize production and utilization.
Chemical Properties Analysis
Methyl formate's chemical properties, such as its reactivity with other chemical species and its role as an intermediate in various chemical reactions, are central to its industrial and scientific importance. Studies have detailed its involvement in processes like carbonylation and its potential as a carbonylating agent in organic synthesis, highlighting its versatility and utility in chemical manufacturing (Yalfani et al., 2013).
Scientific Research Applications
Oxidation Studies : Methyl formate oxidation is studied to understand the influence of temperature, oxygen concentration, and the presence of nitric oxide on the formation of products like methanol, carbon monoxide, and carbon dioxide (Alzueta et al., 2013).
Green Chemistry : It is used as a green and efficient carbonylating agent in synthesizing methyl phenyl carbonate from phenol, leading to products like dimethyl carbonate and dimethyl oxalate (Yalfani et al., 2013).
C1 Chemistry : As a building block in C1 chemistry, methyl formate is utilized in synthesizing large-volume chemicals like methanol, acetic acid, and ethylene glycol, with applications in chemical and energy industries (Lee, Kim & Kim, 1990).
Astrochemistry : It is potentially relevant as a precursor of biologically active molecules in the study of comets and interstellar environments (Modica, Palumbo & Strazzulla, 2012).
Steam Reforming : In methanol steam reforming on copper catalysts, methyl formate formation is unfavorable, but its hydrolysis can produce formic acid, which dehydrogenates to produce CO2 (Lin, Xie & Guo, 2011).
Environmental Applications : It's employed as an organic intermediate in C1 chemistry and as an environmentally benign chemical in "green chemistry" (Zhang et al., 2020).
Catalytic Reactions : Methyl formate offers an alternative strategy for the production of basic chemicals via homogeneously catalyzed reactions (Jenner, 1995).
Coal Conversion : A new method converts coal to methyl formate, contributing to strategies for synthesizing valuable chemicals from coal (Rong et al., 2018).
Photo-Oxidation Studies : The photo-oxidation of methanol on preoxidized TiO2(110) forms methyl formate, providing insights into the photochemistry of TiO2 and general synthetic pathways (Phillips et al., 2013).
Medical Applications : In cases of suspected methanol poisoning, analysis of methyl formate is important for patients presenting with metabolic acidosis (Fraser & Macneil, 1989).
Combustion and Kinetic Modeling : Its oxidation in low-pressure flames converts to methanol, formaldehyde, methane, and smaller amounts of ethylene and acetylene, useful in combustion and kinetic modeling studies (Dooley et al., 2011).
Interstellar Molecule : Methyl formate is a well-known interstellar molecule, prominent in the spectra of hot molecular cores, and its formation is studied in detail in the laboratory (Horn et al., 2004).
CO2 Valorization : Synthesis by hydrogenation of carbon dioxide in the presence of methanol offers a promising path to valorize carbon dioxide (Corral-Pérez et al., 2018).
Methyl Formate Oxidation : The oxidation process proceeds through concerted elimination reactions, principally forming methanol and carbon monoxide, and bimolecular hydrogen abstraction reactions (Dooley et al., 2010).
Model Biodiesel Decomposition : It serves as the simplest model biodiesel, with its decomposition to methanol and carbon monoxide being a key step in biodiesel production (Metcalfe, Simmie & Curran, 2010).
Toxicological Studies : Studies on methyl formate and 2-methylbutane in bone marrow cells of ICR mice indicate no mutagenic potential under each study condition (Kim et al., 2010).
Agricultural Applications : Fumigation of wheat with a new ethyl formate formulation (95% ethyl formate plus 5% methyl isothiocyanate) effectively kills insect life stages without affecting wheat germination and seed color (Ren et al., 2008).
Cosmic Ion Irradiation : Methyl formate is formed in the solid state after cosmic ion irradiation of icy grain mantles containing CO and CH3OH, and released to the gas phase after desorption of icy mantles (Modica & Palumbo, 2010).
Photodissociation Studies : The stability of methyl formate under soft X-rays in circumstellar environments is a focus of research, although not specifically on its formation or survival rates (Fantuzzi et al., 2011).
Safety And Hazards
Methyl formate is highly flammable4. It reacts slowly with water to give formic acid, a corrosive material, and methanol, a flammable liquid4. Inhalation causes irritation of mucous membranes4. Prolonged inhalation can produce narcosis and central nervous symptoms, including some temporary visual disturbance4. Contact with liquid irritates eyes and may irritate skin if allowed to remain4. Ingestion causes irritation of mouth and stomach and central nervous system depression, including visual disturbances4.
Future Directions
Methyl formate is a critical C1 building block in synthesizing a wide range of important chemicals, such as formic acid, ethylene glycol, and formamide methyl propionate5. A green route for the sustainable synthesis of methyl formate from CO2-derived formamides via the alcoholysis reaction catalyzed by supported CaO solid bases has been reported5. This study presents a sustainable route for the synthesis of methyl formate by using CO2-derived formamides and green methanol, and a promising strategy for producing more efficient solid alcoholysis catalysts of amides5.
properties
IUPAC Name |
methyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2, Array | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL FORMATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025609 | |
Record name | Methyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.] | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
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Record name | Formic acid, methyl ester | |
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Record name | Methyl formate | |
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Record name | METHYL FORMATE | |
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Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
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Record name | Methyl formate | |
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Boiling Point |
88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
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Record name | METHYL FORMATE | |
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Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
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Record name | Methyl formate | |
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Record name | METHYL FORMATE | |
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Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30% | |
Record name | METHYL FORMATE | |
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Record name | METHYL FORMATE | |
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Record name | METHYL FORMATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
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Record name | Methyl formate | |
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URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98 | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL FORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL FORMATE | |
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URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07 | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL FORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl formate | |
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URL | https://haz-map.com/Agents/551 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Product Name |
Methyl formate | |
Color/Form |
Colorless liquid [Note: A gas above 89 degrees F]. | |
CAS RN |
107-31-3 | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MPH591FTG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Formic acid, methyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/LQ882F48.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.